molecular formula C10H14 B14718013 5-Ethenylbicyclo[2.2.2]oct-2-ene CAS No. 21145-78-8

5-Ethenylbicyclo[2.2.2]oct-2-ene

Cat. No.: B14718013
CAS No.: 21145-78-8
M. Wt: 134.22 g/mol
InChI Key: OVAIKAHGQOHGBD-UHFFFAOYSA-N
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Description

5-Ethenylbicyclo[2.2.2]oct-2-ene is a strained bicyclic hydrocarbon characterized by a [2.2.2] ring system and an ethenyl substituent at the 5-position. Its rigid framework and electron-rich double bond make it a valuable intermediate in organic synthesis and materials science. The compound is notable for its thermal isomerization behavior, where it rearranges to bicyclo[4.2.2]deca-3,7-diene under specific conditions (25–40 Torr, 25°C) . Additionally, derivatives of bicyclo[2.2.2]octene are found in bioactive molecules such as mitindomide, which exhibits antitumor activity .

Properties

CAS No.

21145-78-8

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

IUPAC Name

5-ethenylbicyclo[2.2.2]oct-2-ene

InChI

InChI=1S/C10H14/c1-2-9-7-8-3-5-10(9)6-4-8/h2-3,5,8-10H,1,4,6-7H2

InChI Key

OVAIKAHGQOHGBD-UHFFFAOYSA-N

Canonical SMILES

C=CC1CC2CCC1C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethenylbicyclo[2.2.2]oct-2-ene typically involves the Diels-Alder reaction followed by ring-closing metathesis. The Diels-Alder reaction is used to form the bicyclic structure, and ring-closing metathesis is employed to introduce the ethenyl group . The reaction conditions for these steps include the use of appropriate dienes and dienophiles, as well as catalysts such as Grubbs’ catalyst for the metathesis step.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Ethenylbicyclo[2.2.2]oct-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Ethenylbicyclo[2.2.2]oct-2-ene is used as a building block in organic synthesis. Its rigid structure makes it a valuable intermediate in the synthesis of complex molecules .

Biology and Medicine: Its derivatives have been studied for their biological activities, including anti-cancer and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials. Its unique structure imparts desirable properties to the resulting materials .

Mechanism of Action

The mechanism of action of 5-Ethenylbicyclo[2.2.2]oct-2-ene and its derivatives involves interactions with specific molecular targets. For example, some derivatives inhibit enzymes such as topoisomerase II, leading to anti-cancer effects by promoting DNA interstrand cross-linking . The compound’s rigid structure allows it to fit into enzyme active sites, thereby modulating their activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and functional differences among bicyclic compounds:

Compound Name Molecular Formula Molecular Weight Key Structural Features Thermal Stability/Reactivity Applications
5-Ethenylbicyclo[2.2.2]oct-2-ene C₁₀H₁₂ 132.20 [2.2.2] ring system; ethenyl substituent Rearranges to bicyclo[4.2.2]deca-3,7-diene Organic synthesis, potential drug scaffolds
5-Methylbicyclo[2.2.2]oct-2-ene C₉H₁₄ 122.21 [2.2.2] ring system; methyl substituent Fails to polymerize with Ziegler catalysts Non-reactive monomer; property modifier
5-Ethenylbicyclo[2.2.1]hept-2-ene C₉H₁₂ 120.19 [2.2.1] ring system; ethenyl substituent Polymerizes with Ziegler catalysts Polymer production (e.g., vinyl resins)
5-Isothiocyanato-bicyclo[2.2.1]hept-2-ene C₈H₉NS 151.23 [2.2.1] ring system; isothiocyanate group Chemoselective reactivity for nucleophiles Agrochemicals, fungicides
Key Observations:
  • Ring Strain : The [2.2.1] system (e.g., bicyclo[2.2.1]hept-2-ene derivatives) exhibits higher strain than [2.2.2], influencing reactivity. For instance, 5-ethenylbicyclo[2.2.1]hept-2-ene readily polymerizes, whereas its [2.2.2] analog (5-methyl) is inert under similar conditions .
  • Substituent Effects : The ethenyl group in this compound enhances electron density at the double bond, facilitating thermal rearrangements . In contrast, methyl substituents reduce reactivity due to steric hindrance .

Thermal and Spectroscopic Data

  • Viscosity : Molecular dynamics simulations predict lower viscosity for this compound (0.00059 Pa·s at 372 K) compared to ethyl-substituted analogs .
  • X-Ray Crystallography : Azo derivatives of bicyclo[2.2.2]octene (e.g., 2,3-diazabicyclo[2.2.2]oct-2-ene) exhibit planar geometries, with photoelectron spectra correlating to electronic delocalization .

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